Fluorocyclobutane

Description

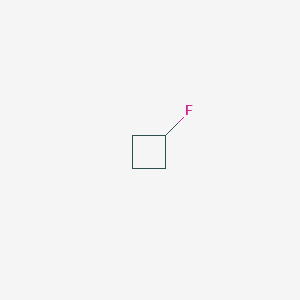

Structure

2D Structure

Properties

CAS No. |

666-16-0 |

|---|---|

Molecular Formula |

C4H7F |

Molecular Weight |

74.10 g/mol |

IUPAC Name |

fluorocyclobutane |

InChI |

InChI=1S/C4H7F/c5-4-2-1-3-4/h4H,1-3H2 |

InChI Key |

SKRPCQXQBBHPKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Fluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclobutane, a key structural motif in medicinal chemistry and materials science, presents unique conformational and electronic properties. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, intended for researchers, scientists, and professionals in drug development. This document details established synthetic methodologies, including the fluorination of cyclobutanol (B46151) precursors, halogen exchange reactions, and cycloaddition strategies. A thorough characterization of this compound's physical, spectroscopic, and chemical properties is presented, with quantitative data summarized in structured tables for comparative analysis. Detailed experimental protocols for key synthetic transformations are provided, alongside reaction pathway and mechanism diagrams generated using Graphviz to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The cyclobutane (B1203170) ring, a strained four-membered carbocycle, imparts conformational rigidity and a three-dimensional architecture to molecular scaffolds. The combination of these two features in this compound and its derivatives has led to their increasing utilization in the design of novel pharmaceuticals and advanced materials. This guide aims to serve as a centralized resource for the synthesis and comprehensive characterization of this compound.

Synthesis of this compound

Several synthetic strategies have been developed to access this compound and its derivatives. The primary methods include the fluorination of cyclobutanol, halogen exchange reactions, and cycloaddition reactions.

Fluorination of Cyclobutanols

A prevalent method for the synthesis of this compound involves the deoxofluorination of cyclobutanol using reagents such as diethylaminosulfur trifluoride (DAST). This reaction proceeds through the conversion of the hydroxyl group into a good leaving group, which is subsequently displaced by a fluoride (B91410) ion.

Caption: Synthesis of this compound from Cyclobutanol using DAST.

Halogen Exchange

This compound can be synthesized via a halogen exchange reaction, typically from bromocyclobutane (B1266235) or chlorocyclobutane. This nucleophilic substitution is often facilitated by a fluoride salt, such as silver(I) fluoride (AgF) or potassium fluoride (KF). The efficacy of the reaction can be enhanced by the use of a phase-transfer catalyst or a polar aprotic solvent to increase the nucleophilicity of the fluoride ion.

Caption: Halogen Exchange Reaction for this compound Synthesis.

[2+2] Cycloaddition

The cyclobutane ring can be constructed through a [2+2] cycloaddition reaction between two alkene components. To synthesize a fluorinated cyclobutane, one of the reacting alkenes must contain a fluorine atom. For instance, the cycloaddition of fluoroethene with ethene can, in principle, yield this compound. However, controlling the regioselectivity and stereoselectivity of these reactions can be challenging. Thermal or photochemical conditions are typically required to promote these cycloadditions.[1]

Caption: [2+2] Cycloaddition approach to this compound.

Physical and Spectroscopic Properties

This compound is a colorless, flammable gas with a faint odor.[2] It exhibits a puckered ring conformation, with the equatorial conformer being more stable than the axial form.[1]

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 666-16-0 | [2] |

| Molecular Formula | C₄H₇F | [2] |

| Molecular Weight | 74.10 g/mol | [2] |

| Boiling Point | 33.8 °C at 760 mmHg | [1] |

| Density | 0.915 g/cm³ | [1] |

| Refractive Index | 1.377 | [1] |

| Flash Point | -38.9 °C | [1] |

Spectroscopic Data

The spectroscopic properties of this compound have been investigated to understand its structure and conformation.

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Coupling Constant (J) / Assignment | Reference(s) |

| ¹H NMR | - | - | [3] |

| ¹³C NMR | C1: 89.49 ppm; Other C: ~22 ppm | - | [4] |

| ¹⁹F NMR | - | - | [2] |

| Infrared (IR) | Multiple absorptions | C-H stretch, C-F stretch, ring puckering | [1] |

| Microwave | - | Rotational constants determined for equatorial and axial conformers | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the strong carbon-fluorine bond and the inherent strain of the cyclobutane ring.

Stability

Due to the high bond dissociation energy of the C-F bond, fluoroalkanes are generally less reactive than their chloro-, bromo-, and iodo-alkane counterparts.[5] this compound is valued for its chemical stability, which makes it a useful building block in pharmaceuticals and agrochemicals.[1]

Reactivity Towards Nucleophiles and Electrophiles

This compound is relatively inert towards nucleophilic substitution reactions due to the poor leaving group ability of the fluoride ion and the strength of the C-F bond.[5] Reactions with strong nucleophiles may lead to elimination or ring-opening, particularly under harsh conditions. The electron-withdrawing nature of fluorine deactivates the cyclobutane ring towards electrophilic attack.[5]

Ring-Opening Reactions

While unsubstituted cyclobutane is kinetically stable, the ring strain can be released under certain reaction conditions.[6] For this compound, ring-opening reactions are not as facile as for more activated cyclobutane derivatives. However, under forcing conditions or with specific catalysts, ring-opening may occur.

Experimental Protocols

Synthesis of this compound from Cyclobutanol using DAST

Materials:

-

Cyclobutanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of cyclobutanol (1.0 eq) in anhydrous DCM is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

DAST (1.1 eq) is added dropwise to the cooled solution with vigorous stirring.[7]

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product.

-

The crude this compound can be purified by fractional distillation.

Caution: DAST is a toxic and moisture-sensitive reagent that can release HF upon contact with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Applications

This compound and its derivatives are of significant interest in several fields:

-

Pharmaceuticals: The this compound moiety is used as a bioisostere for other chemical groups to improve the metabolic stability and pharmacokinetic profile of drug candidates.[1]

-

Agrochemicals: Incorporation of this compound can enhance the efficacy and environmental persistence of pesticides and herbicides.[1]

-

Materials Science: Fluorinated cyclobutanes can be used as monomers for the synthesis of specialty polymers with unique thermal and chemical resistance properties.

-

Propellants and Blowing Agents: Due to its low toxicity and minimal environmental impact, this compound has been utilized in these applications.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and reactivity of this compound. The methodologies for its preparation, including fluorination of cyclobutanols, halogen exchange, and cycloaddition, offer versatile routes to this important fluorinated carbocycle. The compiled physical and spectroscopic data provide a valuable resource for its characterization. The inherent stability of the C-F bond, coupled with the conformational constraints of the four-membered ring, imparts unique chemical properties that are increasingly being exploited in the development of new drugs and materials. The experimental protocols and reaction diagrams included in this guide are intended to facilitate further research and application of this compound chemistry.

References

- 1. lookchem.com [lookchem.com]

- 2. "Vibrational Spectra and Assignments for trans-3, 4-Difluorocyclobutene" by Norman C. Craig, Susan E. Hawley et al. [digitalcommons.oberlin.edu]

- 3. "Vibrational Spectra and Assignments for 1-Fluoro- and 1-Chlorocyclobut" by Norman C. Craig, Steven S. Borick et al. [digitalcommons.oberlin.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. d-nb.info [d-nb.info]

- 7. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]

"fluorocyclobutane CAS number and IUPAC name"

An In-depth Technical Guide to Fluorocyclobutane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore synthetic methodologies, and discuss its strategic application in the design and development of novel therapeutic agents.

Core Concepts: IUPAC Name and CAS Number

Physicochemical Properties of this compound and Its Derivatives

The introduction of fluorine into the cyclobutane (B1203170) scaffold significantly influences its physicochemical properties, which is a key consideration in drug design. Fluorine's high electronegativity can alter molecular conformation, lipophilicity (LogP), and the acidity or basicity (pKa) of nearby functional groups. These modifications can, in turn, impact a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.

Below is a summary of the key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₇F | [1][2] |

| Molecular Weight | 74.0968 g/mol | [2] |

| Boiling Point | 33.846°C at 760 mmHg | [2] |

| Flash Point | -38.941°C | [2] |

| Density | 0.915 g/cm³ | [2] |

| Vapor Pressure | 553.212 mmHg at 25°C | [2] |

| Refractive Index | 1.377 | [2] |

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is of significant interest for providing building blocks for medicinal chemistry. Synthetic strategies often involve the nucleophilic fluorination of cyclobutane precursors.

A general workflow for the synthesis of this compound derivatives is presented in the following diagram.

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid

The following is a representative protocol for the synthesis of a this compound derivative, which highlights a common synthetic strategy involving nucleophilic fluorination. This method has been used for the multigram synthesis of 3-fluorinated cyclobutane building blocks.[3]

Step 1: Preparation of the Hydroxy Precursor

-

A suitable commercially available cyclobutane derivative, such as a cyclobutanone, is used as the starting material.

-

The carbonyl group is reduced to a hydroxyl group using a standard reducing agent (e.g., sodium borohydride) in an appropriate solvent (e.g., methanol (B129727) or ethanol).

-

The reaction is typically run at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Nucleophilic Fluorination

-

The hydroxyl group of the cyclobutanol (B46151) derivative is converted to a good leaving group, for example, by mesylation or tosylation.

-

The resulting intermediate is then subjected to nucleophilic fluorination using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride.

-

The reaction is carried out in a suitable solvent (e.g., acetonitrile (B52724) or dimethylformamide) and may require heating.

-

The progress of the fluorination reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

Step 3: Final Product Isolation and Characterization

-

Upon completion of the reaction, the fluorinated cyclobutane derivative is isolated by extraction and purified by column chromatography.

-

The structure and purity of the final product are confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.

Role in Drug Discovery and Development

The incorporation of this compound moieties into drug candidates is a strategic approach to modulate their pharmacological properties. The unique steric and electronic properties of the C-F bond can lead to improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles.

The following diagram illustrates the workflow of how this compound building blocks are integrated into the drug discovery process.

Caption: Role of this compound in a Drug Discovery Workflow.

Safety and Handling

This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound being handled.

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in tightly sealed containers.

-

Ensure that all equipment is properly grounded to prevent static discharge.

In Case of Exposure:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

Conclusion

This compound and its derivatives are valuable building blocks in contemporary drug discovery. Their unique physicochemical properties, imparted by the fluorine atom, provide medicinal chemists with a powerful tool to fine-tune the characteristics of potential drug candidates. The synthetic methodologies for accessing these compounds are well-established, enabling their incorporation into a wide range of molecular scaffolds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated cyclobutanes is expected to play an increasingly important role in the future of pharmaceutical research.

References

A Technical Guide to the Conformational Analysis of Fluorocyclobutane

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the structural and energetic properties of fluorocyclobutane conformers, detailing the experimental and computational methodologies used for their characterization.

Introduction: The Puckered World of this compound

Cyclobutane (B1203170), unlike its planar representation in simple line-angle formulas, adopts a non-planar, puckered conformation to alleviate torsional strain.[1][2] This puckering creates two distinct positions for a substituent on the ring: axial and equatorial. The introduction of a highly electronegative fluorine atom onto the cyclobutane ring results in a dynamic equilibrium between two primary conformers: the equatorial-fluorocyclobutane and the axial-fluorocyclobutane. The study of the relative stabilities, structural parameters, and the energy barrier to interconversion between these conformers is known as conformational analysis. This guide provides a detailed overview of the key findings and methodologies in the conformational analysis of this compound, a foundational molecule for understanding the impact of fluorination on cyclic systems in medicinal chemistry and materials science.

Conformational Isomers: Equatorial vs. Axial

The puckered cyclobutane ring leads to two non-equivalent positions for the fluorine substituent.

-

Equatorial Conformer: The C-F bond is oriented pointing away from the general plane of the carbon ring. This position is generally more sterically favorable.

-

Axial Conformer: The C-F bond is oriented nearly perpendicular to the general plane of the ring, pointing "up" or "down".

These two conformers are in constant equilibrium, rapidly interconverting through a ring-inversion process. Experimental and computational studies have consistently shown that the equatorial conformer is the more stable of the two.[3]

Quantitative Conformational Data

The precise characterization of this compound's conformational landscape relies on quantitative data derived from both experimental measurements and theoretical calculations. These data provide insights into the energetic preferences and geometric differences between the conformers.

Energetic and Population Data

The energy difference between the conformers dictates their relative populations at equilibrium. The equatorial form is favored, and variable temperature studies have quantified this preference.

| Parameter | Experimental Value (VT-IR) | Computational Value (MP2) | Computational Value (B3LYP) |

| Enthalpy Difference (ΔH°) | 5.93 ± 0.48 kJ/mol[3] | 9.04 ± 0.44 kJ/mol[3] | 602 ± 20 cm⁻¹ |

| 496 ± 40 cm⁻¹[3] | 732 ± 47 cm⁻¹[3] | ||

| More Stable Conformer | Equatorial[3] | Equatorial[3] | Equatorial[3] |

| Axial Conformer Population | 8 ± 1% (at ambient temp)[3] | - | - |

Table 1: Summary of energy differences and population data for this compound conformers.

Structural Parameters

Microwave spectroscopy and computational modeling have provided high-resolution structural data for both conformers, highlighting significant geometric differences.

| Parameter | Equatorial Conformer[3] | Axial Conformer[3] |

| Puckering Angle (°) | 37.4 ± 0.5 | 20.7 ± 0.5 |

| C-F Bond Length (Å) | 1.383 ± 0.003 | 1.407 ± 0.003 |

| Cα-Cβ Bond Length (Å) | 1.543 ± 0.003 | 1.546 ± 0.003 |

| Cβ-Cγ Bond Length (Å) | 1.554 ± 0.003 | 1.554 ± 0.003 |

| ∠CαCβCγ Angle (°) | 85.0 ± 0.5 | 89.2 ± 0.5 |

| ∠CβCαCβ Angle (°) | 89.3 ± 0.5 | 89.2 ± 0.5 |

Table 2: Key adjusted r₀ structural parameters for this compound conformers.

Methodologies for Conformational Analysis

The characterization of this compound relies on a synergy between experimental spectroscopy and computational chemistry.

Experimental Protocols

Variable-Temperature Infrared (VT-IR) Spectroscopy This technique is pivotal for determining the enthalpy difference (ΔH°) between conformers.

-

Protocol:

-

The this compound sample is dissolved in a non-interacting solvent with a low freezing point, such as liquid xenon.[3]

-

Infrared spectra are recorded over a wide temperature range (e.g., -55°C to -100°C).[3]

-

Specific absorption bands corresponding to unique vibrational modes of the axial and equatorial conformers are identified.

-

The integrated intensities of these band pairs are measured at each temperature.

-

Using the van't Hoff equation, a plot of the natural logarithm of the intensity ratio (ln(I_axial / I_equatorial)) versus the inverse of the temperature (1/T) is generated.

-

The slope of this plot is proportional to -ΔH°/R (where R is the gas constant), allowing for the direct calculation of the enthalpy difference between the two conformers.[3]

-

Microwave Spectroscopy This gas-phase technique provides highly precise rotational constants, which are inversely proportional to the molecule's moments of inertia.

-

Protocol:

-

A gaseous sample of this compound is introduced into the spectrometer at low pressure.

-

The sample is irradiated with microwave radiation, causing transitions between rotational energy levels for molecules with a permanent dipole moment.

-

Separate and distinct rotational spectra are observed for the axial and equatorial conformers due to their different moments of inertia.

-

By analyzing the frequencies of the rotational transitions, the rotational constants (A, B, C) for each conformer are determined with high accuracy.

-

These experimental rotational constants are then used, often in conjunction with computational models, to derive highly accurate structural parameters (bond lengths and angles) for each conformer.[3]

-

Computational Protocols

Computational chemistry is essential for modeling the structures and energies of the conformers and for interpreting experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations

-

Protocol:

-

Method Selection: A theoretical method and basis set are chosen. Common choices for this type of problem include Møller-Plesset perturbation theory (e.g., MP2(full)) and density functional theory with a specific functional (e.g., B3LYP).[3] The basis set defines the set of functions used to build the molecular orbitals (e.g., 6-31G(d) or 6-311+G(d,p)).[3]

-

Geometry Optimization: Starting with an approximate structure for each conformer (axial and equatorial), the calculation iteratively adjusts the atomic coordinates to find the lowest energy geometry (a stationary point on the potential energy surface).

-

Frequency Calculation: A vibrational frequency calculation is performed at the optimized geometry. This serves two purposes: a) to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies), and b) to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Calculation: The electronic energies of the optimized conformers are calculated. By combining these with thermal corrections, the relative enthalpy (ΔH) and Gibbs free energy (ΔG) differences between the conformers can be predicted and compared with experimental values.[3]

-

Conclusion

The conformational analysis of this compound reveals a clear preference for the equatorial conformer, driven by a complex interplay of steric and electronic factors. The enthalpy difference has been experimentally determined to be approximately 5.93 kJ/mol, leading to a population of only about 8% for the higher-energy axial form at room temperature.[3] Detailed structural studies show significant differences in puckering angles and C-F bond lengths between the two forms. The robust agreement between data from variable-temperature infrared spectroscopy, microwave spectroscopy, and high-level computational studies provides a comprehensive and reliable picture of this fundamental molecular system. This detailed understanding is crucial for predicting the behavior of more complex fluorinated four-membered rings in the context of drug design and materials science.

References

Spectroscopic Profile of Fluorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for fluorocyclobutane, a saturated heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information about the molecular environment.

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) shows distinct signals for the different carbon atoms in the ring. The carbon atom bonded to the electronegative fluorine atom is significantly deshielded and appears at a downfield chemical shift.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (CHF) | 89.49[1] |

| C2/C4 (CH₂) | Data not available |

| C3 (CH₂) | Data not available |

Table 1: ¹³C NMR Chemical Shifts for this compound in CDCl₃ relative to TMS.

¹⁹F NMR Data

The ¹⁹F NMR spectrum of this compound provides a direct method for observing the fluorine nucleus. While a specific experimental value for this compound is not available, the chemical shift for fluorine in fluoroalkanes typically falls within a broad range. For a fluorine atom attached to a secondary carbon, the expected chemical shift is generally in the upfield region of the spectrum. The chemical shifts for organofluorine compounds span a wide range, from approximately -50 to -70 ppm for CF₃ groups to -200 to -220 ppm for CH₂F groups[2].

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic vibrational frequencies corresponding to the different bond types within the molecule. A detailed study of the vapor and solid-phase IR spectra of this compound has been conducted, and the assignment of its 30 normal vibrations has been reported.[3]

While the full list of vibrational frequencies from the primary literature is not readily accessible, the spectrum is characterized by absorptions due to C-H stretching, CH₂ bending (scissoring, wagging, twisting, and rocking), C-C stretching, and the prominent C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of this compound (C₄H₇F), which is approximately 74.10 g/mol .

The fragmentation of cyclic fluorocarbons is often characterized by the loss of fluorine or small fluorine-containing fragments. For cyclic fluorocarbons, ions of the formula CₙF₂ₙ₋₁ tend to be the most abundant. While a specific mass spectrum for this compound is not available, common fragmentation pathways for halogenated cycloalkanes include the loss of the halogen atom and ring cleavage.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of liquid this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

Data Acquisition: NMR spectra are acquired on a high-resolution NMR spectrometer.

-

¹H NMR: A standard one-pulse experiment is typically used.

-

¹³C NMR: A proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio.

-

¹⁹F NMR: A one-pulse experiment, often with proton decoupling, is used. The chemical shifts are referenced to an external standard, such as CFCl₃ (0 ppm).

IR Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound. The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The eluted compound then enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclobutane (C₄H₇F) is a fluorinated derivative of cyclobutane (B1203170), a four-membered cycloalkane. The introduction of a fluorine atom onto the cyclobutane ring imparts unique physicochemical properties that have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its structural rigidity, combined with the high electronegativity and small size of the fluorine atom, influences its conformation, reactivity, and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity, with a focus on its applications in drug discovery and development.

Physical Properties of this compound

This compound is a colorless and flammable gas with a faint odor at room temperature.[1] The physical properties of this compound are summarized in the table below, providing a comparative overview of its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇F | [2][3] |

| Molecular Weight | 74.10 g/mol | [3] |

| Boiling Point | 33.85 °C at 760 mmHg | [2] |

| Melting Point | Not available | [2] |

| Density | 0.915 g/cm³ | [2] |

| Refractive Index | 1.377 | [2] |

| Vapor Pressure | 553.212 mmHg at 25°C | [2] |

| Flash Point | -38.941 °C | [2] |

| Solubility | While specific data for this compound is limited, fluorinated compounds generally exhibit low solubility in polar solvents like water and better solubility in non-polar organic solvents. | [4][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the strained cyclobutane ring and the electron-withdrawing nature of the fluorine atom.

Conformational Analysis

This compound exists as a dynamic equilibrium between two puckered conformations: equatorial and axial, with the equatorial conformer being more stable.[6] The energy difference between these two forms has been determined through variable temperature infrared spectroscopy to be approximately 496 ± 40 cm⁻¹ (5.93 ± 0.48 kJ/mol).[2][6] At ambient temperature, the equatorial conformer is the predominant species, accounting for about 92% of the population.[2]

Structural Parameters of this compound Conformers [2][6]

| Parameter | Equatorial Conformer | Axial Conformer |

| C-F bond length (Å) | 1.383(3) | 1.407(3) |

| Cα-Cβ bond length (Å) | 1.543(3) | 1.546(3) |

| Cβ-Cγ bond length (Å) | 1.554(3) | 1.554(3) |

| ∠CαCβCγ angle (°) | 85.0(5) | 89.2(5) |

| ∠CβCαCβ angle (°) | 89.3(5) | 89.2(5) |

| Puckering angle (°) | 37.4(5) | 20.7(5) |

Reactivity

This compound's reactivity is characterized by its stability under many conditions, making it a valuable building block in multi-step syntheses.[7] However, the strained four-membered ring can undergo ring-opening reactions under certain conditions, often driven by the relief of ring strain.[8][9]

-

Nucleophilic Substitution: The carbon atom bearing the fluorine is susceptible to nucleophilic attack, although the C-F bond is strong. Reactions with strong nucleophiles can lead to substitution products.

-

Electrophilic Reactions: The cyclobutane ring itself is relatively inert to electrophilic attack under normal conditions.

-

Ring-Opening Reactions: Substituted cyclobutanes can undergo ring-opening reactions in the presence of nucleophiles or under thermal or photochemical conditions.[8][9] For instance, donor-acceptor substituted cyclobutanes can be opened by arenes, thiols, and selenols.[10]

Synthesis and Purification

The synthesis of this compound and its derivatives often involves the introduction of a fluorine atom onto a pre-existing cyclobutane ring or the construction of the fluorinated ring from acyclic precursors.

Experimental Protocol: Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid

A common precursor for various this compound derivatives is 3-fluorocyclobutane-1-carboxylic acid. A representative synthesis involves the nucleophilic fluorination of a corresponding hydroxycyclobutane derivative.[11]

Diagram of a Synthetic Pathway to a this compound Derivative

Caption: Synthetic workflow for 3-fluorocyclobutane-1-carboxylic acid.

Detailed Methodology:

-

Preparation of Methyl 3-hydroxycyclobutane-1-carboxylate: This starting material can be synthesized from cyclobutanone through a series of reactions including cyanation, hydrolysis, and esterification.

-

Fluorination: The hydroxyl group of methyl 3-hydroxycyclobutane-1-carboxylate is replaced with a fluorine atom using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

-

Hydrolysis: The resulting methyl 3-fluorocyclobutane-1-carboxylate is then hydrolyzed, for example, using a base like sodium hydroxide (B78521) followed by acidification, to yield 3-fluorocyclobutane-1-carboxylic acid.

Purification

Purification of this compound and its derivatives is typically achieved through standard laboratory techniques. Due to its volatility, distillation is a common method for purifying liquid fluorocyclobutanes.[12][13] For solid derivatives, recrystallization is often employed. Chromatographic techniques such as gas chromatography (for volatile compounds) and column chromatography are also used for purification and separation of isomers.

Spectroscopic Characterization

The structure and conformation of this compound have been extensively studied using various spectroscopic methods.

| Spectroscopic Technique | Key Findings | Reference(s) |

| Infrared (IR) Spectroscopy | The vibrational spectra show characteristic C-H and C-F stretching and bending frequencies. Variable temperature studies have been crucial in determining the conformational equilibrium. | [2][6] |

| Raman Spectroscopy | Complements IR spectroscopy in providing information about the vibrational modes of the molecule. | [2] |

| Microwave Spectroscopy | Provides precise rotational constants, which are used to determine the molecular geometry and dipole moment of the different conformers. | [2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation and conformational analysis. The coupling constants between fluorine and hydrogen atoms are particularly informative about the stereochemistry. | [14][15] |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure. | [16] |

Applications in Drug Development

The incorporation of this compound moieties into drug candidates has emerged as a strategy to modulate their physicochemical and pharmacological properties.[17][18] The fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[17]

Logical Relationship of this compound in Drug Design

Caption: Influence of this compound on drug properties.

The rigid cyclobutane scaffold can act as a bioisosteric replacement for other groups, such as phenyl rings or flexible alkyl chains, helping to optimize the spatial arrangement of pharmacophoric features and improve selectivity.[18] Several synthetic strategies have been developed to access a variety of functionalized this compound building blocks for use in medicinal chemistry.[1][19]

Conclusion

This compound is a unique molecule with a rich chemistry stemming from the combination of a strained ring system and a highly electronegative substituent. Its well-defined conformational preferences and predictable reactivity make it a valuable tool for chemists. The growing body of research on its synthesis, properties, and applications, particularly in the realm of drug discovery, highlights the continued importance of this fundamental fluorinated carbocycle. Further exploration of its reaction chemistry and the development of novel synthetic methodologies will undoubtedly expand its utility in the creation of new and improved functional molecules.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C4H7F | CID 11051569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

- 13. Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. Purification of Perfluoro(7-methylbicyclo[4.3.0]nonane) from Close-Boiling Impurities by Heteroazeotropic Distillation - Polkovnichenko - Theoretical Foundations of Chemical Engineering [jdigitaldiagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gas chromatography-mass spectrometry of fluorocarbons 11 and 12 in biologic specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Geometry of Fluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and geometry of fluorocyclobutane, a molecule of interest in medicinal chemistry and materials science. By integrating findings from microwave spectroscopy, gas-phase electron diffraction, and computational chemistry, this document elucidates the conformational landscape, structural parameters, and dynamic behavior of this compound. Detailed experimental protocols for the key analytical techniques are provided, alongside a quantitative analysis of its molecular geometry. The guide also presents visualizations of the molecule's conformational pathways and the experimental workflow used to determine its structure, adhering to strict visualization standards for clarity and precision.

Introduction

This compound (c-C₄H₇F) is a saturated four-membered carbocycle where one hydrogen atom is substituted by a fluorine atom. The presence of the fluorine substituent and the inherent ring strain of the cyclobutane (B1203170) ring gives rise to a complex and fascinating conformational behavior. The puckered nature of the cyclobutane ring, a consequence of the balance between angle strain and torsional strain, is further influenced by the electronegative fluorine atom. This interplay results in two primary conformers: an equatorial and an axial form, with the equatorial conformer being the more stable of the two.

Understanding the precise molecular structure and geometry of this compound is crucial for predicting its chemical reactivity, physical properties, and potential applications in drug design and materials science. The rigid, puckered scaffold of the cyclobutane ring can be exploited to control the spatial orientation of substituents, a valuable tool in the design of bioactive molecules. This guide synthesizes the current knowledge on this compound's structure, providing a detailed technical resource for researchers in the field.

Conformational Analysis

This compound exists as a dynamic equilibrium between two puckered conformations: the equatorial conformer, where the fluorine atom is located in the equatorial position, and the axial conformer, where the fluorine atom is in the axial position.

The equatorial conformer is the more stable of the two. Variable temperature infrared spectroscopy studies of this compound dissolved in liquid xenon have determined the enthalpy difference between the equatorial and axial forms to be approximately 496 ± 40 cm⁻¹ (5.93 ± 0.48 kJ/mol)[1]. At ambient temperature, it is estimated that the axial conformer constitutes only about 8 ± 1% of the conformational mixture[1].

The interconversion between the equatorial and axial conformers occurs through a ring-puckering motion, which involves a planar transition state. The energy barrier for this inversion has been a subject of study, with a double-minimum potential function being used to describe this motion. One study suggested two possible potential functions, with the higher barrier of 803 cm⁻¹ being more likely based on microwave and spectroscopic data[2].

Caption: Conformational equilibrium of this compound.

Molecular Geometry

The precise molecular geometry of both the equatorial and axial conformers of this compound has been determined through a combination of microwave spectroscopy and ab initio calculations. The key structural parameters are summarized in the tables below.

Bond Lengths

The introduction of the fluorine atom leads to subtle changes in the bond lengths of the cyclobutane ring compared to the parent hydrocarbon.

| Bond | Equatorial Conformer (Å) | Axial Conformer (Å) |

| C-F | 1.383(3)[1] | 1.407(3)[1] |

| Cα-Cβ | 1.543(3)[1] | 1.546(3)[1] |

| Cβ-Cγ | 1.554(3)[1] | 1.554(3)[1] |

Table 1: Experimentally determined bond lengths for the equatorial and axial conformers of this compound.

Bond Angles and Puckering Angle

The puckering of the cyclobutane ring is a defining feature of its geometry. The puckering angle, defined as the angle between the Cα-Cβ-Cα and Cα-Cγ-Cα planes, is significantly different for the two conformers.

| Angle/Parameter | Equatorial Conformer (°) | Axial Conformer (°) |

| ∠CαCβCγ | 85.0(5)[1] | 89.2(5)[1] |

| ∠CβCαCβ | 89.3(5)[1] | 89.2(5)[1] |

| ∠F-Cα-(CβCβ plane) | 117.4(5)[1] | 109.2(5)[1] |

| Puckering Angle | 37.4(5)[1] | 20.7(5)[1] |

Table 2: Experimentally determined bond angles and puckering angles for the equatorial and axial conformers of this compound.

Experimental and Computational Protocols

The determination of the molecular structure and geometry of this compound relies on a synergistic approach involving experimental techniques and theoretical calculations.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. From the rotational constants obtained, highly accurate molecular geometries can be derived.

Experimental Protocol:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a specific frequency range (e.g., 26-40 GHz).

-

Detection: The absorption of microwave radiation by the sample is detected, resulting in a rotational spectrum.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions for both the equatorial and axial conformers.

-

Data Analysis: The rotational constants (A, B, C) are determined from the assigned transitions. These constants are then used to calculate the moments of inertia and, subsequently, the precise bond lengths and angles of the molecule.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds. It provides information on the internuclear distances within a molecule.

Experimental Protocol:

-

Sample Introduction: A narrow beam of gaseous this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

-

Scattering and Diffraction: The electrons are scattered by the electric field of the molecules, creating a diffraction pattern of concentric rings.

-

Pattern Recording: The diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which the internuclear distances (bond lengths and distances between non-bonded atoms) are determined.

Computational Chemistry (Ab Initio and DFT)

Theoretical calculations are indispensable for complementing experimental data and providing a deeper understanding of the molecular properties of this compound.

Methodology:

-

Method Selection: Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) are commonly employed.

-

Basis Set Selection: A sufficiently large basis set, such as 6-311+G(d,p), is chosen to accurately describe the electronic structure of the molecule.

-

Geometry Optimization: The geometry of both the equatorial and axial conformers is optimized to find the minimum energy structures.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to aid in the assignment of experimental vibrational spectra.

-

Property Calculation: Various molecular properties, including rotational constants, dipole moments, and the energy difference between conformers, are calculated and compared with experimental values.

Caption: Workflow for determining the molecular structure of this compound.

Conclusion

The molecular structure and geometry of this compound are well-characterized by a combination of advanced experimental and computational techniques. The molecule exists predominantly in a puckered equatorial conformation, which is significantly more stable than the axial form. The precise determination of its bond lengths, bond angles, and puckering angle provides a solid foundation for understanding its chemical behavior and for its application in the rational design of new molecules with tailored properties. The detailed experimental and computational protocols outlined in this guide serve as a valuable resource for researchers working with this compound and related cyclic systems.

References

An In-depth Technical Guide to the Synthesis of Monofluorinated Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. When incorporated into the strained four-membered ring of cyclobutane (B1203170), a single fluorine atom can impart unique conformational constraints and electronic properties, making monofluorinated cyclobutane derivatives highly sought-after building blocks in drug discovery. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable motifs, complete with quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways.

Core Synthetic Strategies

The synthesis of monofluorinated cyclobutanes can be broadly categorized into four main approaches:

-

Nucleophilic Fluorination: This is one of the most common methods, typically involving the displacement of a leaving group on the cyclobutane ring with a fluoride (B91410) ion source.

-

Deoxyfluorination: This strategy involves the conversion of a hydroxyl or carbonyl group on the cyclobutane ring into a C-F bond.

-

Electrophilic Fluorination: In this approach, an electron-rich cyclobutane precursor reacts with an electrophilic fluorine source.

-

Ring-Opening and Ring-Expansion Reactions: These methods utilize strained ring systems, such as cyclopropanes, which can undergo ring-opening or expansion in the presence of a fluoride source to form the cyclobutane ring.

Nucleophilic Fluorination of Cyclobutane Precursors

Nucleophilic fluorination is a versatile and widely employed method for the synthesis of monofluorinated cyclobutanes. This approach relies on the displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) by a nucleophilic fluoride source.

A common strategy involves the preparation of a hydroxylated cyclobutane intermediate, which is then activated for nucleophilic substitution. For instance, 3-hydroxycyclobutanecarboxylic acid can be a key starting material, which can be fluorinated to produce 3-fluorocyclobutanecarboxylic acid, a valuable building block.[1][2]

Workflow for Nucleophilic Fluorination:

Caption: General workflow for nucleophilic fluorination.

Quantitative Data for Nucleophilic Fluorination:

| Starting Material | Fluorinating Agent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Benzyl 3-methyl-3-hydroxycyclobutane-1-carboxylate | morpho-DAST | Benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate | - | 3:1 (cis:trans) | [3] |

| Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (mesylated) | Tetramethylammonium fluoride (TMAF) | 1-(Fluoromethyl)cyclobutanecarboxylic acid | 38% (from hydroxy ester) | - | [4] |

Experimental Protocol: General Procedure for Nucleophilic Fluorination with TBAF

This protocol is a general representation and may require optimization for specific cyclobutane substrates.

-

Substrate Preparation: Dissolve the cyclobutane precursor bearing a leaving group (e.g., tosylate, 1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Fluoride Source Addition: Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) (1.5 - 3.0 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired monofluorinated cyclobutane derivative.

Deoxyfluorination of Cyclobutane Derivatives

Deoxyfluorination provides a direct route to monofluorinated cyclobutanes from readily available alcohol or carbonyl precursors. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are commonly used for this transformation. For example, 3-oxocyclobutane carboxylic acid can be converted to 3-fluorocyclobutylamines through a multi-step sequence involving deoxyfluorination.[3]

Mechanism of Deoxyfluorination with DAST:

Caption: Simplified mechanism of deoxyfluorination using DAST.

Quantitative Data for Deoxyfluorination:

| Starting Material | Fluorinating Agent | Product | Yield (%) | Reference |

| cis-1,2-bis(hydroxymethyl)cyclobutane derivative | Tf₂O, then fluoride anion | cis-1-(fluoromethyl)-2-(hydroxymethyl)cyclobutane derivative | 11 | [5] |

| 3-Oxocyclobutane carboxylic acid derivative | morpho-DAST | 3-Fluoro-3-methylcyclobutane derivative | - | [3] |

Experimental Protocol: General Procedure for Deoxyfluorination with DAST

Caution: DAST is toxic and reacts violently with water. This procedure should be performed in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: To a solution of the cyclobutanol (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane, toluene) at low temperature (-78 °C) under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Work-up: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Electrophilic Fluorination

Electrophilic fluorination is suitable for electron-rich cyclobutane precursors, such as enol ethers or silyl (B83357) enol ethers derived from cyclobutanones. Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly employed as electrophilic fluorine sources.

Electrophilic Fluorination of a Cyclobutanone Enolate:

Caption: General scheme for electrophilic fluorination.

Quantitative Data for Electrophilic Fluorination:

| Starting Material | Fluorinating Agent | Product | Yield (%) | Reference |

| Alkylidenecyclobutanes | Selectfluor® | Fluorinated cyclobutanes (various products) | Moderate to excellent | [5] |

Experimental Protocol: General Procedure for Electrophilic Fluorination with Selectfluor®

This is a general procedure for the α-fluorination of a β-dicarbonyl compound, which can be adapted for activated cyclobutane substrates.

-

Reaction Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) at room temperature, add Selectfluor® (1.1 - 1.5 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the α-fluorinated product.

Ring-Opening and Ring-Expansion Reactions

The synthesis of monofluorinated cyclobutanes can also be achieved through the manipulation of other ring systems. A notable example is the ring-opening of cyclopropylmethanol (B32771) derivatives with a fluoride source. This method takes advantage of the release of ring strain to drive the reaction.

Ring-Opening of a Cyclopropylmethanol Derivative:

Caption: Ring-opening of a cyclopropylmethanol derivative.

Quantitative Data for Ring-Opening/Expansion Reactions:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,1-Disubstituted cyclopropanes | Hypervalent iodine reagent, Fluoride source | 1,3-Difluoro or 1,3-oxyfluoro compounds | High | [6] |

Experimental Protocol: General Procedure for Ring-Opening Fluorination

This protocol is a generalized representation for the ring-opening of an activated cyclopropylmethanol.

-

Activation: To a solution of the cyclopropylmethanol (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add an activating agent (e.g., methanesulfonyl chloride, 1.2 eq) dropwise. Stir the mixture at this temperature until the activation is complete (monitored by TLC).

-

Fluorination: In a separate flask, prepare a solution of a fluoride source (e.g., TBAF, 2.0 eq) in an anhydrous polar aprotic solvent (e.g., THF, DMF). Add the solution of the activated cyclopropylmethanol to the fluoride solution.

-

Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete.

-

Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion

The synthesis of monofluorinated cyclobutane derivatives is a dynamic area of research with significant implications for drug discovery and development. The choice of synthetic strategy depends on the availability of starting materials, the desired substitution pattern, and the required stereochemistry. While nucleophilic and deoxyfluorination methods are currently the most prevalent, electrophilic fluorination and ring-opening/expansion reactions offer valuable alternative routes. Further advancements in catalytic and stereoselective fluorination techniques are expected to expand the accessibility and utility of these important fluorinated building blocks.

References

- 1. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to ¹H and ¹⁹F NMR Spectra of Fluorocyclobutane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane (B1203170) motif is a valuable scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance a molecule's pharmacological properties, such as metabolic stability and binding affinity.[1] Consequently, the precise structural characterization of fluorocyclobutane derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ¹H and ¹⁹F nuclei, stands as the most powerful tool for this purpose. The ¹⁹F nucleus is highly advantageous for NMR studies due to its 100% natural abundance, spin quantum number of ½, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton.[2] Furthermore, the ¹⁹F chemical shift range is exceptionally wide (up to 800 ppm), making it exquisitely sensitive to subtle changes in the local electronic environment.[2][3]

This technical guide provides an in-depth exploration of the principles and applications of ¹H and ¹⁹F NMR for the structural elucidation and conformational analysis of this compound derivatives. It covers fundamental concepts, experimental protocols, data interpretation, and advanced 2D NMR techniques.

Fundamental Principles

Chemical Shifts (δ)

The chemical shift of a nucleus is determined by its local electronic environment. In this compound derivatives, ¹H and ¹⁹F chemical shifts are influenced by several factors:

-

Electronegativity: The high electronegativity of fluorine causes significant deshielding of nearby protons, shifting their signals downfield.

-

Conformation: The puckered nature of the cyclobutane ring means that substituents can occupy axial or equatorial positions.[4] This conformational arrangement significantly impacts the chemical shifts of both ¹H and ¹⁹F nuclei. Computational analysis combined with experimental NMR data is often used to understand the influence of conformation on physicochemical properties.[5][6]

-

Stereochemistry: The relative orientation (cis/trans) of substituents profoundly affects the electronic environment and, therefore, the observed chemical shifts.[4]

Typical Chemical Shift Ranges:

-

¹H NMR: Protons on the cyclobutane ring typically resonate between 1.5 and 3.0 ppm. Protons geminal or vicinal to a fluorine atom will be shifted further downfield.

-

¹⁹F NMR: The chemical shift range for organofluorine compounds is broad. For fluorocyclobutanes, the environment of the fluorine atom (e.g., -CFH-, -CF₂-, -CF₃) dictates its resonance position.[7] Chemical shifts are typically reported relative to a reference compound like CFCl₃.[7][8]

Spin-Spin Coupling (J)

Spin-spin coupling provides invaluable information about the connectivity and spatial relationships between nuclei. In fluorocyclobutanes, both through-bond (scalar) and through-space couplings are observed.

1. Through-Bond Coupling: This interaction is mediated by the electrons in the intervening bonds.

-

Geminal Coupling (²J): Coupling between nuclei on the same carbon atom. ²JHF values are typically large.

-

Vicinal Coupling (³J): Coupling between nuclei on adjacent carbon atoms. The magnitude of vicinal coupling is highly dependent on the dihedral angle (θ) between the coupled nuclei, as described by the Karplus relationship. This is crucial for determining the conformation of the cyclobutane ring.[4][9]

-

Long-Range Coupling (⁴J, ⁵J): Coupling over four or more bonds is also common in fluorinated systems, providing further structural constraints.

2. Through-Space Coupling: When two fluorine atoms, or a fluorine and a proton, are close in space (less than the sum of their van der Waals radii), a coupling interaction can occur directly through non-bonding orbital overlap, irrespective of the number of intervening bonds.[10][11] This is particularly relevant in the constrained cyclobutane ring system and can be detected using 2D NMR experiments like TOCSY.[10][12] Interunit through-space ¹H-¹⁹F and ¹³C-¹⁹F couplings have been observed and are useful for determining conformation.[13]

Experimental Protocols

A systematic approach combining 1D and 2D NMR experiments is essential for the unambiguous assignment of this compound structures.[14][15]

General ¹H and ¹⁹F NMR Acquisition

A standard experimental workflow allows for systematic structure elucidation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. mr.copernicus.org [mr.copernicus.org]

- 13. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Investigation into the Conformational Landscape of Fluorocyclobutane

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to elucidate the conformational preferences of fluorocyclobutane. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying energetic relationships, this document serves as a valuable resource for scientists engaged in molecular design and conformational analysis.

The puckered four-membered ring of cyclobutane (B1203170) and its derivatives presents a fascinating case study in conformational analysis. The introduction of a substituent, such as a fluorine atom, breaks the symmetry of the ring and leads to two distinct non-planar conformations: an equatorial and an axial form. The subtle interplay of ring strain, torsional strain, and steric interactions governs the relative stability of these conformers and the dynamics of their interconversion. Understanding these conformational preferences is crucial in various fields, including medicinal chemistry, where the three-dimensional structure of a molecule dictates its biological activity.

Conformational Equilibrium and Energetics

This compound exists as an equilibrium between two puckered conformations: the equatorial conformer, where the fluorine atom is located in the "equatorial" position of the ring, and the axial conformer, where the fluorine atom is in the "axial" position. Experimental and theoretical studies have unequivocally established that the equatorial conformer is the more stable of the two.

The energy difference between these two conformers has been determined through variable temperature infrared spectroscopy of this compound dissolved in liquid xenon. By analyzing the change in the relative intensities of vibrational bands corresponding to each conformer at different temperatures, the enthalpy difference (ΔH) can be calculated.

Theoretical calculations, employing both ab initio and density functional theory (DFT) methods, have also been extensively used to probe the conformational energetics of this compound. These computational approaches provide valuable insights into the underlying forces driving the conformational preference and allow for the calculation of structural parameters and energy barriers.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental and theoretical investigations into the conformation of this compound.

Table 1: Experimental and Theoretical Enthalpy/Energy Differences between Equatorial and Axial Conformers of this compound

| Method | ΔH / ΔE (kJ/mol) | Notes |

| Variable Temperature Infrared Spectroscopy | 5.93 ± 0.48 | Experimentally determined enthalpy difference in liquid xenon solution. |

| MP2(full) (average over various basis sets) | 9.04 ± 0.44 | Ab initio theoretical calculation. |

| B3LYP (average over various basis sets) | 7.20 ± 0.24 | Density Functional Theory (DFT) calculation. |

Table 2: Structural Parameters of the Equatorial and Axial Conformers of this compound

| Parameter | Equatorial Conformer | Axial Conformer | Method |

| Bond Distances (Å) | |||

| C-F | 1.383(3) | 1.407(3) | Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p) |

| Cα-Cβ | 1.543(3) | 1.546(3) | Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p) |

| Cβ-Cγ | 1.554(3) | 1.554(3) | Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p) |

| Angles (°) | |||

| ∠CαCβCγ | 85.0(5) | 89.2(5) | Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p) |

| ∠CβCαCβ | 89.3(5) | 89.2(5) | Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p) |

| ∠F-Cα-(plane of CβCαCβ) | 117.4(5) | 109.2(5) | Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p) |

| Puckering Angle (°) | 37.4(5) | 20.7(5) | Microwave Spectroscopy & ab initio MP2(full)/6-311+G(d,p) |

Experimental Methodologies

The determination of the conformational properties of this compound relies on sophisticated experimental techniques capable of probing the subtle energetic and structural differences between the conformers. The two primary methods employed are variable temperature infrared spectroscopy and microwave spectroscopy.

Variable Temperature Infrared Spectroscopy

Principle: This technique leverages the fact that the populations of different conformers are temperature-dependent, following the Boltzmann distribution. By measuring the infrared spectrum of a sample at various temperatures, the change in the relative intensities of absorption bands unique to each conformer can be used to determine the enthalpy difference between them.

Detailed Methodology:

-

Sample Preparation: A dilute solution of this compound in liquid xenon is prepared in a specialized low-temperature cryostat cell equipped with infrared-transparent windows (e.g., CsI or BaF₂). Xenon is used as a solvent due to its inertness and transparency in the mid-infrared region.

-

Spectrometer: A high-resolution Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.

-

Temperature Control: The temperature of the cryostat cell is precisely controlled and varied over a range, typically from -55 to -100 °C. The temperature is monitored using a calibrated sensor (e.g., a silicon diode).

-

Data Acquisition: Infrared spectra are recorded at multiple, stable temperatures within the chosen range. For each temperature, a sufficient number of scans are co-added to achieve a high signal-to-noise ratio.

-

Data Analysis:

-

Pairs of absorption bands, one corresponding to the equatorial conformer and one to the axial conformer, are identified.

-

The integrated absorbances (areas) of these bands are determined at each temperature.

-

A van't Hoff plot is constructed by plotting the natural logarithm of the ratio of the integrated absorbances of the conformer pair against the reciprocal of the absolute temperature (1/T).

-

The slope of the resulting straight line is equal to -ΔH/R, where R is the gas constant. From this, the enthalpy difference (ΔH) between the conformers can be calculated.

-

Microwave Spectroscopy

Principle: Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase. Since the rotational constants of a molecule are dependent on its moments of inertia, which are in turn determined by its three-dimensional structure, this technique provides highly precise structural information. Different conformers will have distinct rotational spectra, allowing for their individual characterization.

Detailed Methodology:

-

Sample Introduction: A gaseous sample of this compound, typically diluted in an inert carrier gas like argon or neon, is introduced into a high-vacuum chamber. The gas is then expanded through a nozzle, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Spectrometer: A pulsed-jet Fourier-transform microwave (FTMW) spectrometer is commonly used. In this setup, a short, high-power microwave pulse is used to polarize the molecules in the supersonic jet.

-

Data Acquisition: After the microwave pulse, the coherently rotating molecules emit a free induction decay (FID) signal, which is detected. This time-domain signal is then converted into a frequency-domain spectrum via a Fourier transform.

-

Spectral Analysis:

-

The observed rotational transitions are assigned to specific quantum number changes for each conformer.

-

The frequencies of these transitions are then fitted using a rigid rotor Hamiltonian to determine the rotational constants (A, B, and C) for both the equatorial and axial conformers.

-

By analyzing the rotational constants of different isotopic species (e.g., ¹³C isotopologues), a precise determination of the molecular structure, including bond lengths and angles, for each conformer can be achieved.

-

Logical Relationships and Workflows

The interplay between theoretical calculations and experimental observations is crucial for a comprehensive understanding of this compound's conformation. The following diagrams illustrate the logical workflow of these investigations.

Conformational Interconversion Pathway

The equatorial and axial conformers of this compound interconvert through a process of ring puckering, which involves a planar transition state. This inversion pathway can be visualized with a potential energy diagram.

This guide has synthesized the key findings from theoretical and experimental studies on the conformation of this compound. The provided data and methodologies offer a robust framework for understanding the conformational behavior of this and similar substituted cyclobutane systems, which is of paramount importance in the rational design of new molecules with desired three-dimensional structures and properties.

The Discovery and Initial Characterization of Fluorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclobutane, a foundational molecule in the landscape of fluorinated alicyclics, has garnered significant interest due to the unique conformational preferences and electronic properties imparted by the fluorine substituent. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound. It details the experimental protocols for its preparation and the key analytical techniques employed to elucidate its structural and dynamic properties. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding of this important fluorinated building block.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The small size, high electronegativity, and ability to form strong bonds with carbon make fluorine a unique tool in medicinal chemistry and materials science. Cyclobutane (B1203170) rings, with their inherent puckered conformation, provide a three-dimensional scaffold that is increasingly utilized in drug design. The combination of these two features in this compound presents a molecule with distinct conformational isomers, the study of which has provided fundamental insights into non-bonding interactions and stereoelectronic effects. This guide focuses on the seminal work that led to the synthesis and detailed characterization of this compound.

Synthesis of this compound

The initial synthesis of this compound has been approached through the nucleophilic fluorination of a suitable cyclobutane precursor. A common and effective strategy involves the conversion of cyclobutanol (B46151) to an intermediate with a good leaving group, such as a tosylate, followed by displacement with a fluoride (B91410) ion. An alternative, more direct route involves the use of a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) on cyclobutanol.

Experimental Protocol: Synthesis from Cyclobutanol via Cyclobutyl Tosylate